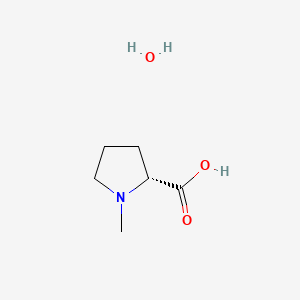

N-Methyl-D-proline monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719853 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217447-61-4 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl D Proline Monohydrate and Its Derivatives

Stereoselective Synthesis of N-Methyl-D-proline Scaffolds

The construction of the N-Methyl-D-proline scaffold with precise control over its stereochemistry is a key challenge. Methodologies are broadly categorized into those that establish chirality through enantioselective or diastereoselective processes.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to create the desired D-proline configuration from achiral or racemic precursors, often employing chiral catalysts. Diastereoselective methods, on the other hand, typically utilize an existing chiral center within the starting material to direct the formation of new stereocenters.

Enantioselective approaches often rely on organocatalysis, where small chiral organic molecules, such as derivatives of proline itself or cinchona alkaloids, catalyze reactions with high stereocontrol. scienceopen.comworldscientific.com For example, L- or D-proline can catalyze asymmetric Mannich-type reactions of aldehydes with α-imino ethyl glyoxylate (B1226380) to afford syn-products with high enantioselectivity. worldscientific.com The choice between L- and D-proline catalysts can determine the final stereochemistry of the product. nih.gov The combination of proline catalysis with other reaction types, such as Knoevenagel condensation or α-amination, has led to versatile multi-component strategies for building complex chiral molecules. clockss.org

Diastereoselective synthesis frequently starts from a chiral precursor, such as a protected amino acid, and uses its inherent chirality to guide subsequent transformations. The alkylation of enolates derived from protected proline esters is a common strategy, where the stereochemical outcome can be influenced by the N-protecting group and the alkylating agent. nih.gov For instance, the diastereoselectivity of alkylating N-Boc-4-hydroxyproline esters can be enhanced by using bulky ester groups like menthyl esters. nih.gov Another powerful diastereoselective method is the catalytic hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters, which can achieve high enantiomeric excess in the resulting amino acid. mdpi.com The chelation of the substrate to the palladium catalyst is believed to be a key factor in controlling the diastereoselectivity. mdpi.com

Table 1: Examples of Stereoselective Synthetic Approaches for Proline Derivatives

| Starting Materials | Catalyst/Reagent | Method | Product Type | Diastereomeric/Enantiomeric Ratio | Reference(s) |

|---|---|---|---|---|---|

| Aldehyde, Acetone (B3395972), p-Anisidine | L-Proline | Mannich Reaction | Mannich Adduct | 94% ee | worldscientific.com |

| N-Pyruvoyl-(S)-proline ester, Benzylamine | Pd/C, H₂ | Catalytic Hydrogenation | Dipeptide | up to 78% ee | mdpi.com |

| Imine of Glycine (B1666218), Allylic Bromide | Chinchonidine-derived PTC | Phase-Transfer Catalysis | (S)-4-Methyleneproline derivative | 95:5 e.r. | nih.gov |

| CF₃-substituted Allenyne, Tosylazide | Cu(I) | Cascade Cycloaddition | Functionalized Proline | High diastereoselectivity | mdpi.comthieme-connect.com |

Strategies for Non-proteinogenic Methylated Proline Analogs

Non-proteinogenic amino acids (NPAAs), including N-methylated proline analogs, are crucial for developing peptide therapeutics with improved properties. nih.gov The synthesis of these analogs can be achieved through various chemical modifications of proteinogenic amino acids. wikipedia.org

A primary strategy for synthesizing N-methylated proline analogs is the direct N-methylation of a proline derivative. This can be accomplished using reagents like methyl iodide in the presence of a base such as sodium hydride. nih.govacs.org Reductive amination is another common method for N-alkylation. semanticscholar.orgmdpi.com These approaches are foundational in peptide synthesis, where N-methylation can enhance pharmacological activity. nih.gov For instance, the synthesis of an N-methylated cyclic tetrapeptide involved the coupling of Boc-L-Pro-OH with N-methylated amino acid methyl esters. nih.gov The N-methylation of precursor amino acid esters was achieved using methyl iodide and sodium hydride. nih.gov

Another approach involves building the N-methylated pyrrolidine (B122466) ring from acyclic precursors. This allows for greater diversity in the final structure. The asymmetric alkylation of pseudoephedrine sarcosinamide provides a practical route to various N-methyl-α-amino acids with high diastereoselectivity. acs.org

Table 2: Common Reagents for N-Methylation of Proline Scaffolds

| Reagent(s) | Base/Conditions | Substrate Type | Reference(s) |

|---|---|---|---|

| Methyl iodide, Sodium hydride | THF | Boc-protected amino acid ester | nih.gov |

| Dimethyl sulfate, Sodium hydride | Catalytic water | Amino acid derivative | semanticscholar.org |

| Alkyl Halide, Hindered Alkoxide Base | Inert solvent (e.g., THF) | Nα-Boc-protected amino acid | google.com |

| Alcohol, Ruthenium catalyst | Base-free, Borrowing Hydrogen | α-Amino acid ester/amide | semanticscholar.org |

Chemoenzymatic and Biocatalytic Routes for N-Methyl-D-proline Synthesis

Chemoenzymatic and biocatalytic methods offer significant advantages for the synthesis of chiral compounds like N-Methyl-D-proline, including high selectivity and mild reaction conditions. nih.gov These routes often utilize enzymes to perform key stereoselective transformations.

Proline hydroxylases, which are α-ketoglutarate-dependent dioxygenases, are a class of enzymes capable of selectively hydroxylating L-proline at the C3 or C4 position with high regio- and stereoselectivity. google.com While focused on hydroxylation, the engineering of such enzymes opens possibilities for other functionalizations. Engineered proline hydroxylase biocatalysts are being developed to create hydroxylated forms of proline and its analogs. google.com

A notable chemoenzymatic strategy involves the one-pot synthesis of substituted L-proline derivatives. nih.govchemrxiv.org For example, the enzyme GriE can catalyze the δ-hydroxylation of L-leucine, which is then further oxidized to an aldehyde. nih.gov This intermediate undergoes spontaneous intramolecular condensation with the α-amino group to form a cyclic imine, which is subsequently reduced in situ with a chemical reductant like ammonia (B1221849) borane (B79455) to yield the substituted proline. nih.govchemrxiv.org This method demonstrates the powerful synergy between biocatalysis and chemical synthesis. A similar one-pot chemoenzymatic process has been developed for the preparation of (2S,3S)-3-methylproline from L-isoleucine, which serves as a key intermediate for more complex molecules. nih.gov

Biocatalytic deracemization is another effective strategy. An artificial cascade using a D-amino acid oxidase and a chemical reducing agent like sodium borohydride (B1222165) has been successfully employed to prepare L-proline from a racemic mixture. acs.org Such enzymatic routes provide access to enantiomerically pure cyclic amino acids, including D-proline, which are valuable precursors for bioactive compounds. dss.go.th

Functionalization Strategies for N-Methyl-D-proline Derivatives

Further modification of the N-Methyl-D-proline scaffold is essential for creating a diverse range of derivatives for various applications. Key functionalization strategies include modifications at the nitrogen atom and substitutions on the pyrrolidine ring.

N-Alkylation and N-Acylation Procedures

N-alkylation and N-acylation are fundamental transformations for modifying the properties of proline derivatives.

N-Alkylation procedures often involve the reaction of the secondary amine of the proline ring with an alkylating agent. A common method is the use of alkyl halides in the presence of a base. mdpi.com For Nα-Boc-protected amino acids, a hindered alkoxide base with an alkyl halide in an inert solvent can be employed. google.com Another powerful and greener approach is the direct N-alkylation of unprotected amino acids using alcohols as the alkylating agent, catalyzed by transition metals like ruthenium or iron. nih.gov This "borrowing hydrogen" strategy is highly atom-economical, producing only water as a byproduct. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide bond. This is frequently achieved using acylating agents such as acetic anhydride (B1165640) in an aqueous solution. mdpi.com A solvent-free method for synthesizing N-acyl proline involves the direct amidation of proline with a fatty acid at high temperatures. google.com In peptide synthesis, N-acylation is a standard step. For instance, rink amide resin-bound peptides can be acylated at the N-terminal proline using various carboxylic acid derivatives. mdpi.com

Ring-Substituted N-Methyl-D-proline Derivatives

Introducing substituents onto the pyrrolidine ring of N-Methyl-D-proline allows for fine-tuning of its steric and electronic properties. The C3 and C4 positions are common targets for substitution. mdpi.com

One strategy for creating 3-substituted prolines involves the nucleophilic substitution of a bromine intermediate, which can be generated from proline methyl ester. mdpi.com Palladium-mediated coupling reactions on an enol triflate derived from 3-hydroxyproline (B1217163) have also been used to introduce a variety of groups at the C3 position. mdpi.com

For 4-substituted derivatives, a catalytic and enantioselective preparation of (S)-4-methyleneproline has been described, which serves as a versatile precursor. nih.govmdpi.com This intermediate can be transformed into various 4-substituted prolines. nih.govmdpi.com The synthesis of 4-(arylmethyl)prolines has been achieved via Suzuki cross-coupling reactions. dss.go.th Furthermore, solid-phase synthesis techniques, termed "proline editing," allow for the selective modification of hydroxyproline-containing peptides to generate a wide array of 4-substituted proline derivatives via reactions like Mitsunobu, acylation, and SN2 substitutions. nih.gov

Table 3: Methods for Ring-Substitution of Proline Derivatives

| Position | Reaction Type | Reagents/Catalyst | Precursor | Reference(s) |

|---|---|---|---|---|

| C3 | Nucleophilic Substitution | N-Bromosuccinimide, Nucleophiles | Proline methyl ester | mdpi.com |

| C3 | Palladium Coupling | Pd catalyst, Enol triflate | 3-Hydroxyproline | mdpi.com |

| C4 | Suzuki Cross-Coupling | Pd catalyst, Arylboronic acid | 4-Halogenated proline | dss.go.th |

| C4 | SN2 Reaction | Nucleophiles (thiolate, azide, iodide) | Sulfonate-activated Hyp | nih.gov |

| C4 | Mitsunobu Reaction | Carboxylic acids, DEAD, PPh₃ | Hydroxyproline (Hyp) | nih.gov |

Green Chemistry Approaches in N--Methyl-D-proline Synthesis Research

The pursuit of environmentally benign chemical processes has led to significant research into green chemistry approaches for the synthesis of valuable chiral compounds, including N-methyl-D-proline and its derivatives. mdpi.comsemanticscholar.org Green chemistry principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. semanticscholar.org In the context of N-methyl-D-proline synthesis, research has explored biocatalysis, the use of environmentally friendly solvents, and organocatalysis to create more sustainable synthetic routes.

Biocatalytic Methods

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino acids and their derivatives due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govrsc.org Enzymes offer a highly selective and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds like D-proline, a key precursor. nih.govresearchgate.net

One significant advancement is the development of enzymatic cascades for the production of D-proline from the more abundant L-proline. An engineered proline racemase can be used to convert L-proline into a racemic mixture of DL-proline. researchgate.net Subsequently, the enantioselective dehydrogenation of L-proline within this mixture, catalyzed by a proline dehydrogenase, allows for the isolation of D-proline with high enantiomeric excess. researchgate.net This chemoenzymatic approach represents a promising route for producing D-proline from renewable starting materials. researchgate.net

Furthermore, biocatalysts are being explored for the N-methylation step. While traditional N-methylation methods often rely on hazardous reagents, enzymatic N-methylation presents a safer and more specific alternative. nih.govacs.org For instance, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been used for the synthesis of N-methyl-L-phenylalanine, demonstrating the potential for enzymatic N-alkylation of amino acids. acs.org The application of similar enzymes could provide a green pathway for the N-methylation of D-proline.

Key Research Findings in Biocatalysis:

| Biocatalytic Approach | Enzyme/System | Substrate | Product | Key Advantage | Source |

|---|---|---|---|---|---|

| Enantioselective Production | Proline Racemase–Proline Dehydrogenase Cascade | L-proline | D-proline | High enantiomeric excess (99.6%) and potential for cell-recycling. | researchgate.net |

| Asymmetric Synthesis | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Arylamines and Fumarate | N-arylated aspartic acids | High conversion and enantiomeric excess (>99%) for N-aryl amino acids. | acs.org |

| N-Alkylation | N-Methyl-L-amino Acid Dehydrogenase | L-phenylalanine | N-methyl-L-phenylalanine | Demonstrates enzymatic potential for N-methylation of amino acids. | acs.org |

Solvent-Free and Alternative Solvent Systems

A core principle of green chemistry is the reduction or elimination of hazardous organic solvents. dergipark.org.tr Research has demonstrated the efficacy of solvent-free reaction conditions, often utilizing mechanochemistry (grinding) or microwave assistance to facilitate reactions. dergipark.org.trtandfonline.com These techniques can lead to shorter reaction times, cleaner reaction profiles, and easier product purification. tandfonline.comtandfonline.com

The use of L-proline as a catalyst in solvent-free grinding techniques for the synthesis of various heterocyclic compounds has been shown to be highly efficient. tandfonline.commdpi.com In some cases, a small amount of water is used, which acts as a green solvent. tandfonline.com The catalyst, being water-soluble, can be easily recovered by evaporation of the water and reused for multiple reaction cycles without a significant loss in product yield. tandfonline.comtandfonline.com Such methodologies could be adapted for the synthesis of N-methyl-D-proline derivatives.

Comparison of Reaction Conditions:

| Methodology | Catalyst | Solvent | Key Advantages | Source |

|---|---|---|---|---|

| Grinding Technique | L-proline | Solvent-free (or moist) | Short reaction times, high yields, catalyst reusability, minimal waste. | tandfonline.commdpi.com |

| Reflux Conditions | L-proline | Ethanol (B145695) | Good yields (95%) and relatively short reaction times (2.5 h). | ajgreenchem.com |

| Microwave-Assisted Synthesis | Various | Solvent-free | Rapid, efficient, and environmentally friendly. | dergipark.org.tr |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green synthetic chemistry. researchgate.net Amino acids like L-proline and D-proline are particularly effective organocatalysts due to their availability, low toxicity, and ability to operate under mild conditions. tandfonline.comresearchgate.net D-proline, as an unnatural amino acid, is a valuable catalyst for accessing specific chiral molecules. researchgate.net

The catalytic activity of proline stems from its unique secondary amine structure, which allows it to act as both a Brønsted acid and a chiral auxiliary. researchgate.net L-proline has been successfully used to catalyze a wide range of reactions, including the synthesis of tetrahydropyridines and other heterocyclic compounds, with high efficiency and in environmentally friendly solvents like ethanol. ajgreenchem.comresearchgate.net The catalyst is often recoverable and reusable, further enhancing the green credentials of the process. tandfonline.comtandfonline.com The principles demonstrated with L-proline are directly applicable to D-proline for the asymmetric synthesis of its derivatives.

Application of N Methyl D Proline Monohydrate in Asymmetric Catalysis

N-Methyl-D-proline as an Organocatalystresearchgate.netwikipedia.orgmdpi.com

As an organocatalyst, N-Methyl-D-proline, a derivative of the naturally occurring amino acid proline, has demonstrated considerable efficacy in promoting asymmetric reactions. nih.gov Proline and its derivatives are often referred to as the "simplest enzymes" due to their ability to catalyze reactions with high stereoselectivity. libretexts.org The presence of both a nucleophilic secondary amine and a Brønsted acid (carboxylic acid) within the same molecule is a key factor in its catalytic activity. sigmaaldrich.com

Enamine- and Iminium-Based Mechanisms in N-Methyl-D-proline Catalysismdpi.com

The catalytic action of N-Methyl-D-proline, much like its parent compound proline, primarily operates through two key mechanistic pathways: enamine and iminium catalysis. libretexts.orgwikipedia.org

In enamine catalysis , the secondary amine of N-Methyl-D-proline reacts with a carbonyl compound, such as a ketone or aldehyde, to form a nucleophilic enamine intermediate. nobelprize.orgnii.ac.jp This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react efficiently with various electrophiles. nobelprize.org The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of a chiral product. wikipedia.orgwikipedia.org This mechanism is central to reactions like asymmetric aldol (B89426) and Michael additions. longdom.org

In iminium catalysis , N-Methyl-D-proline reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. acs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. acs.org This mode of activation is particularly effective in reactions such as Diels-Alder and conjugate additions. acs.org The chiral environment provided by the catalyst ensures that the nucleophile attacks from a specific face, resulting in high enantioselectivity. acs.org

Stereochemical Control in N-Methyl-D-proline Catalyzed Reactionsresearchgate.netwikipedia.orgmdpi.comlibretexts.orgacs.org

The high degree of stereochemical control exerted by N-Methyl-D-proline is a hallmark of its catalytic utility. This control arises from the rigid, chiral scaffold of the pyrrolidine (B122466) ring and the strategic positioning of its functional groups. wikipedia.org

In enamine-based reactions, the stereoselectivity is often explained by the Zimmerman-Traxler model, which proposes a highly organized, chair-like six-membered transition state. wikipedia.orgwikipedia.org In this transition state, the carboxylic acid group of the catalyst plays a crucial role by forming a hydrogen bond with the electrophile, effectively locking the geometry and directing the facial selectivity of the attack. nii.ac.jprsc.org The bulky substituent on the nitrogen atom can further influence the stereochemical outcome by creating steric hindrance that favors one approach of the substrate over the other. libretexts.org

Similarly, in iminium-catalyzed reactions, the stereochemistry is dictated by the conformation of the iminium ion intermediate. acs.org The catalyst's structure shields one face of the dienophile or enone, forcing the incoming nucleophile or diene to attack from the less sterically hindered face. acs.org This facial bias is the key to achieving high enantioselectivity in the final product. acs.org

Specific Reaction Types and Substrate Scope in N-Methyl-D-proline Organocatalysisresearchgate.netwikipedia.orgmdpi.comlibretexts.orgacs.org

N-Methyl-D-proline and its derivatives have been successfully employed in a wide range of asymmetric organocatalytic reactions. The substrate scope is generally broad, encompassing a variety of aldehydes, ketones, and α,β-unsaturated systems.

Key Reaction Types:

Asymmetric Aldol Reactions: This is a classic application where N-Methyl-D-proline catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone. wikipedia.orgmdpi.com The reaction typically proceeds with high diastereo- and enantioselectivity. nii.ac.jp

Asymmetric Michael Additions: N-Methyl-D-proline can catalyze the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated compounds like nitroolefins and enones. longdom.orgresearchgate.net

Asymmetric Mannich Reactions: This three-component reaction involves an aldehyde, an amine, and a ketone, catalyzed by N-Methyl-D-proline to yield chiral β-amino carbonyl compounds. libretexts.org

Asymmetric α-Functionalization: This includes α-amination, α-oxidation, and α-halogenation of aldehydes and ketones, where the enamine intermediate reacts with an appropriate electrophile. wikipedia.org

Table 1: Examples of N-Methyl-D-proline Catalyzed Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Typical Enantiomeric Excess (ee) |

| Aldol Reaction | Acetone (B3395972) | 4-Nitrobenzaldehyde | β-Hydroxy ketone | Up to 99% |

| Michael Addition | Cyclohexanone | β-Nitrostyrene | γ-Nitroketone | >95% |

| Mannich Reaction | Propanal | p-Anisidine | β-Amino aldehyde | Up to 94% |

N-Methyl-D-proline as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformationsresearchgate.netsigmaaldrich.com

Beyond its role as an organocatalyst, N-Methyl-D-proline and its derivatives can act as effective chiral ligands in transition metal-catalyzed asymmetric reactions. researchgate.net The ability of the amino acid to chelate to a metal center through its nitrogen and oxygen atoms provides a well-defined chiral environment around the metal. mdpi.com

Design and Synthesis of N-Methyl-D-proline-Metal Complexessigmaaldrich.com

The synthesis of N-Methyl-D-proline-metal complexes typically involves the reaction of a suitable metal precursor, such as a metal salt or a metal complex with labile ligands, with N-Methyl-D-proline. mdpi.com The coordination of the ligand to the metal center can be influenced by factors such as the solvent, temperature, and the nature of the metal and its counter-ions.

For instance, palladium(II) complexes of N-methyl-L-proline have been synthesized by reacting palladium(II) acetate (B1210297) with the ligand in a mixture of acetone and water. mdpi.com The resulting complexes often feature a square planar geometry with the N-Methyl-D-proline ligand acting as a bidentate chelate. nih.gov The design of these complexes can be tailored to specific catalytic applications by modifying the proline backbone or by introducing other coordinating groups. nih.gov The use of proline derivatives as chiral auxiliaries has been demonstrated in the synthesis of enantiomerically pure chiral-at-metal rhodium catalysts. nih.govresearchgate.net

Mechanism of Chirality Transfer in N-Methyl-D-proline-Metal Catalysissigmaaldrich.com

In metal-catalyzed reactions, the transfer of chirality from the N-Methyl-D-proline ligand to the product occurs within the coordination sphere of the metal. The chiral ligand enforces a specific spatial arrangement of the substrates around the metal center, which in turn dictates the stereochemical outcome of the reaction. nih.govacs.org

The mechanism of chirality transfer is highly dependent on the specific reaction and the metal involved. In general, the substrate coordinates to the metal-ligand complex, and the subsequent bond-forming or bond-breaking steps occur under the stereochemical influence of the chiral ligand. nih.gov This can involve the blocking of one face of the substrate by the bulky groups on the ligand, or the creation of a chiral pocket that preferentially binds one enantiomer or one face of a prochiral substrate. mdpi.com The rigidity of the N-Methyl-D-proline scaffold is advantageous in this context, as it minimizes conformational flexibility and leads to a more predictable and highly ordered transition state. acs.org

Applications in Asymmetric Oxidative Coupling and Other Transformations

The application of N-Methyl-D-proline in asymmetric catalysis often involves its use as a chiral ligand for transition metals, a role distinct from the enamine-based organocatalysis typical of its parent compound, D-proline. The methylation of the secondary amine to a tertiary amine fundamentally alters its reactivity, precluding the formation of enamine intermediates which are central to many proline-catalyzed reactions. clockss.orgwikipedia.org Instead, its utility has been explored in metal-catalyzed processes such as oxidative coupling reactions.

A notable investigation into this area involves the synthesis and catalytic evaluation of palladium(II) complexes with proline and its derivatives, including N-methylproline. mdpi.com In a study, palladium(II) acetate was reacted with N-methylproline to form a square planar bis-chelated complex, identified by X-ray crystallography as trans-bis-(N-methylprolinato) palladium(II) dihydrate. mdpi.com This complex was subsequently tested as a catalyst for the oxidative coupling of olefins with phenylboronic acids. mdpi.com

Research findings indicate that while the proline-palladium(II) complex demonstrated catalytic activity for this transformation, the N-methylproline-palladium(II) complex was found to be catalytically inactive under the same conditions. mdpi.com This stark difference in reactivity highlights the critical role of the N-H proton, which is absent in N-Methyl-D-proline. The proposed mechanism for the active proline catalyst suggests that the N-H bond is essential for hydrogen bonding with the substrate during the catalytic cycle, facilitating the transformation. mdpi.com The inability of the N-methylated ligand to participate in this hydrogen bonding is believed to be the reason for its lack of catalytic activity in this specific oxidative coupling reaction. mdpi.com

Beyond palladium catalysis, N-alkylated amino acids have been employed as ligands in other metal-catalyzed reactions, such as copper-mediated cross-couplings, although specific, successful applications of N-Methyl-D-proline as a uniquely effective catalyst in other major asymmetric transformations are not as widely documented as those for proline itself. acs.org

| Catalyst (Palladium(II) Complex of) | Ligand Structure | Catalytic Activity | Proposed Reason for Outcome |

|---|---|---|---|

| L-Proline | Active | N-H proton is available for hydrogen bonding to substrate, facilitating the catalytic cycle. | |

| N-Methylproline | Inactive | Absence of N-H proton prevents crucial hydrogen bonding interaction required by the proposed mechanism. |

Advanced Mechanistic Investigations in N-Methyl-D-proline Catalysis

The mechanistic pathways for catalysis involving N-Methyl-D-proline are inherently different from those established for proline. The foundational Houk-List model for proline catalysis, which involves the formation of a nucleophilic enamine intermediate and dual activation through hydrogen bonding from the carboxylic acid, is not applicable due to the tertiary amine structure of N-Methyl-D-proline. clockss.orgrsc.org Consequently, mechanistic investigations have focused on its role as a ligand in metal complexes and the structural features that govern its reactivity.

Transition State Analysis and Computational Modeling

Transition state analysis and computational modeling for N-Methyl-D-proline have centered on understanding its behavior as a ligand in metal-catalyzed reactions. Unlike proline, where computational studies have extensively modeled the six-membered Zimmerman-Traxler-like transition state of enamine reactions, studies on N-Methyl-D-proline focus on the geometry and stability of its metal complexes. rsc.orgnih.govwikipedia.org

A key tool in this area has been single-crystal X-ray diffraction, which provides precise structural data that can be correlated with computational models. mdpi.com For the trans-bis-(N-methylprolinato) palladium(II) dihydrate complex, crystallographic analysis confirmed a square planar geometry. mdpi.com This analysis also revealed that the methyl group on the nitrogen atom introduces steric crowding, which favors the formation of the trans isomer over the cis isomer. mdpi.com

Computational evidence for proline-catalyzed reactions has consistently shown that the transition state is stabilized by an intramolecular hydrogen bond between the catalyst's carboxylic acid and the aldehyde's carbonyl group. nih.govulb.ac.be The absence of the N-H proton in N-Methyl-D-proline removes the possibility of this specific, highly organizing interaction in its capacity as a ligand, a factor that explains its different catalytic behavior in reactions where such an interaction is crucial. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Coordination Geometry | Square Planar |

| Isomer | trans |

Spectroscopic Probes for Reaction Intermediates

Spectroscopic methods are vital for elucidating the structure of catalysts and identifying reactive intermediates. In the context of N-Methyl-D-proline, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography have been used to characterize its metal complexes rather than the transient enamine intermediates studied in proline catalysis. mdpi.comnih.govacs.org

In studies of proline catalysis, NMR has been instrumental in detecting key intermediates like enamines and oxazolidinones, which are considered parasitic species in some cases. wikipedia.orgacs.org For N-Methyl-D-proline, however, spectroscopic investigation has focused on the stable catalyst complex itself. The characterization of trans-bis-(N-methylprolinato) palladium(II) dihydrate was accomplished using a combination of NMR, HRMS, and single-crystal XRD, providing a comprehensive structural picture of the catalyst in its resting state. mdpi.com These analyses confirmed the formation of the bis-chelated complex and provided the data supporting the steric argument for the prevalence of the trans isomer. mdpi.com The use of these spectroscopic tools provides definitive evidence for the structure of the active catalytic species, which is the first step in any detailed mechanistic investigation.

Structural Biology and Biological Interactions of N Methyl D Proline Monohydrate

Conformational Analysis and Molecular Dynamics of N-Methyl-D-proline Monohydrate

The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt distinct puckered conformations, primarily described as Cγ-endo and Cγ-exo. nih.govwisc.edu In these puckers, the Cγ atom is displaced on either the same (endo) or opposite (exo) side of the ring relative to the carboxyl group. nih.gov The preference for a particular pucker is influenced by stereoelectronic effects, which involve the interaction of electron orbitals. nih.govwisc.edu For instance, the gauche effect, an electronic preference for a specific dihedral angle, can stabilize certain ring puckers when an electronegative substituent is present. nih.govwisc.edu

In substituted prolines, both steric and stereoelectronic effects dictate the favored ring pucker. pnas.org A methyl group, as in N-Methyl-D-proline, introduces steric bulk, which generally favors a pseudo-equatorial position to minimize steric strain, thereby influencing the ring's pucker. pnas.org Density functional theory calculations have shown that for derivatives like (2S,4R)-4-methylproline, there is a strong preference for the Cγ-endo pucker, while (2S,4S)-4-methylproline favors the Cγ-exo pucker. wisc.edupnas.org This control over ring pucker is significant as it directly correlates with the main-chain torsion angles (φ and ψ) of the amino acid residue within a peptide, thus shaping the local secondary structure. pnas.orgnih.gov The Cγ-exo pucker tends to favor more compact conformations like the polyproline II (PPII) helix, whereas the Cγ-endo pucker is associated with more extended structures. nih.gov

The puckering of the pyrrolidine ring is also linked to the cis-trans isomerization of the preceding peptide bond. nih.govchoudharylab.com The Cγ-exo pucker generally stabilizes the trans conformation of the amide bond, while the Cγ-endo pucker is more compatible with the cis conformation. nih.govchoudharylab.com

The presence of a methyl group on the nitrogen atom of N-Methyl-D-proline eliminates the potential for this nitrogen to act as a hydrogen bond donor. mdpi.comnih.gov This modification significantly alters the hydrogen bonding capabilities compared to its non-methylated counterpart. However, the carboxyl group of N-Methyl-D-proline can still participate in hydrogen bonding as an acceptor. In the monohydrate form, the water molecule plays a crucial role in the crystal lattice, forming a network of intermolecular hydrogen bonds.

These networks are critical in stabilizing the crystal structure. The water molecule can act as both a hydrogen bond donor to the carboxylate oxygen of the proline derivative and a hydrogen bond acceptor. While direct evidence for this compound is specific, general principles of hydrogen bonding in similar systems, such as sugar-amino acid conjugates, show that carboxyl, hydroxyl, and ammonium (B1175870) groups are extensively involved in forming three-dimensional networks. researchgate.net These networks can consist of infinite chains and rings. researchgate.net

Pyrrolidine Ring Pucker and Stereoelectronic Effects

N-Methyl-D-proline in Peptide Chemistry and Protein Conformation Research

The incorporation of N-methylated amino acids, including N-Methyl-D-proline, into peptides is a key strategy in medicinal chemistry and protein science. mdpi.com This modification imparts unique structural and functional properties to the resulting peptides.

N-methylation of the peptide backbone has a profound effect on the secondary structure and folding of peptides. The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt or destabilize regular secondary structures like α-helices and β-sheets that rely on a network of hydrogen bonds for their stability. mdpi.comuq.edu.au This disruption can lead to a more flexible backbone in some contexts. researchgate.net

However, N-methylation also introduces steric hindrance that restricts the available conformational space of the peptide backbone, which can, in turn, promote specific secondary structures such as β-turns. nih.gov The presence of an N-methyl group can also influence the cis-trans isomerization of the preceding peptide bond, with a higher propensity for the cis conformation compared to non-methylated residues. nih.govrsc.org This isomerization is a critical rate-determining step in the folding of many proteins. nih.gov The choice of a D-amino acid like D-proline further influences the peptide's conformation, often inducing turns in the peptide chain. nih.gov The combination of N-methylation and the D-configuration can therefore be a powerful tool to modulate the three-dimensional structure of a peptide. mdpi.com For example, studies on N-methylated analogs of antimicrobial peptides have shown significant changes in their secondary structure, with a decrease in helicity and an increase in turn or unordered structures. mdpi.com

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Hydrogen Bonding | Eliminates H-bond donor capacity of the amide nitrogen. | mdpi.com, uq.edu.au |

| Proteolytic Stability | Increases resistance to enzymatic degradation. | rsc.org, rsc.org |

| Lipophilicity | Generally increases. | rsc.org, researchgate.net |

| Aqueous Solubility | Can be increased. | rsc.org, researchgate.net |

| Conformational Rigidity | Can increase due to steric hindrance. | rsc.org |

| Cis/Trans Isomerization | Increases the population of the cis-amide bond isomer. | rsc.org, nih.gov |

| Secondary Structure | Can disrupt α-helices and β-sheets; can induce β-turns. | mdpi.com, uq.edu.au, nih.gov |

Proline-rich regions are frequently involved in protein-protein interactions (PPIs), often serving as recognition motifs for specific protein domains, such as SH3 domains. mdpi.comnsf.govh-its.org The defined secondary structures induced by proline, like the polyproline II (PPII) helix, are key to this recognition. mdpi.com The incorporation of N-Methyl-D-proline into peptides designed to mimic these interaction motifs can modulate the binding affinity and specificity.

The conformational constraints imposed by N-Methyl-D-proline can pre-organize a peptide into a bioactive conformation that more closely mimics the binding epitope of a natural ligand, potentially leading to enhanced binding. Conversely, the loss of a crucial hydrogen bond donor or the steric clash of the methyl group could also disrupt binding. uq.edu.au Therefore, the effect of N-methylation on PPIs is highly context-dependent.

In drug design, N-Methyl-D-proline can be incorporated into peptidomimetic drugs to enhance their properties. The increased proteolytic stability and potential for improved membrane permeability make N-methylated peptides more attractive as drug candidates. uq.edu.aunih.gov By fine-tuning the conformation of a peptide therapeutic, N-Methyl-D-proline can help optimize its interaction with its biological target, be it a receptor or an enzyme. mdpi.com For instance, N-methyl-D-aspartate (NMDA) receptors are a class of glutamate (B1630785) receptors where a D-amino acid derivative plays a key role in their function, highlighting the importance of stereochemistry and substitution in protein-drug interactions. wikipedia.orgresearchgate.net

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified structures to improve their drug-like properties. upc.edu Constrained peptidomimetics, which have reduced conformational flexibility, are of particular interest because they can bind to their targets with higher affinity and specificity due to a lower entropic penalty upon binding. upc.edu

N-Methyl-D-proline is a valuable building block for creating such constrained peptidomimetics. mdpi.comrsc.org The inherent rigidity of the proline ring, combined with the steric hindrance and electronic effects of the N-methyl group and the turn-inducing properties of the D-configuration, provides a powerful means to control the three-dimensional structure of a peptide. nih.govbeilstein-journals.org

By strategically placing N-Methyl-D-proline within a peptide sequence, chemists can induce specific turns or stabilize particular secondary structures, effectively locking the peptide into its bioactive conformation. nih.govmdpi.com This approach is widely used in the design of enzyme inhibitors and receptor agonists or antagonists. mdpi.combeilstein-journals.org The use of such conformationally restricted amino acids has been particularly successful in stabilizing protein recognition epitopes within small peptides for medicinal chemistry applications. nih.gov The synthesis of peptides containing N-Methyl-D-proline and other non-canonical amino acids allows for the creation of structurally diverse molecules with tailored biological activities. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2S,4R)-4-methylproline |

| (2S,4S)-4-methylproline |

| N-acetylalanine-N'-methylamide |

| N-Methyl-D-aspartate |

| Glycine (B1666218) |

| Proline |

| Hydroxyproline |

| N-methyl-valine |

| N-methyl-glycine |

| N-methyl-L-alanine |

| N-methylantranilate |

| N-methyl-phenylalanine |

| cis-4-hydroxy-l-proline |

| cis-4-methyl-l-proline |

| cis-3-amino-l-proline |

| trans-3-hydroxy-l-proline |

| 2,4-methano-l-proline |

| α-aminoisobutyric acid |

N-Methyl-D-proline in Enzyme Inhibition and Modulation Studies

Investigations on N-Methyl-D-proline as an Enzyme Inhibitor

The pyrrolidine ring of proline and its derivatives is a conformationally constrained template that is valuable in medicinal chemistry for its ability to direct chemical groups into specific pockets within an enzyme's binding site. mdpi.com This has led to the development of numerous proline-based enzyme inhibitors. mdpi.com However, investigations into N-methyl-D-proline specifically as an enzyme inhibitor are not widely documented in comparison to other proline derivatives.

A relevant study focused on identifying inhibitors for pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in cancer metabolism. nih.gov In this research, a focused screen of various proline analogs was conducted. While several proline analogs were identified as inhibitors, N-methyl-L-proline was found to be inactive as an inhibitor of PYCR1. nih.gov In contrast, a structurally similar compound, N-formyl L-proline (NFLP), was the most potent inhibitor discovered in the screen, with a competitive inhibition constant (Ki) of 100 μM. nih.gov

The differing activities of N-methyl-L-proline and N-formyl L-proline suggest that the nature of the substitution on the proline nitrogen is critical for enzyme inhibition. The study on PYCR1 demonstrated that the addition of the formyl group to L-proline increased its binding affinity by 17-fold compared to proline itself. nih.gov Generally, D-amino acids and their derivatives often act as antagonists or inhibitors at the active sites of enzymes that typically bind L-amino acids. mdpi.com For instance, D-proline derivatives have shown higher potency as inhibitors for enzymes like metallo-β-lactamase compared to their L-proline counterparts, demonstrating a greater affinity for coordinating with metal ions in the active site. mdpi.com

Table 1: Inhibition of Human PYCR1 by Proline Analogs This interactive table summarizes the kinetic data for various proline analogs tested as inhibitors against the enzyme PYCR1. The mechanism of inhibition was determined to be competitive with the substrate P5C. nih.gov

| Compound | Inhibition Constant (Ki) | Notes |

| N-formyl L-proline (NFLP) | 100 µM | Most potent inhibitor found in the screen. |

| L-thiazolidine-2-carboxylate (L-T2C) | 400 µM | Inhibitor. |

| L-thiazolidine-4-carboxylate (L-T4C) | 1.3 mM | Inhibitor. |

| L-proline | 1.7 mM | Weak inhibitor. |

| L-tetrahydro-2-furoic acid (THFA) | 2 mM | Inhibitor. |

| N-methyl-L-proline | Not an inhibitor | Tested but showed no inhibitory activity. |

Effects on Enzyme Active Site Interactions

The interaction between a ligand and an enzyme's active site is a highly specific process governed by a combination of hydrogen bonds, electrostatic forces, hydrophobic interactions, and van der Waals forces. wikipedia.org The active site itself is a distinct groove or pocket containing amino acid residues that form temporary bonds with the substrate (the binding site) and other residues that catalyze the reaction (the catalytic site). wikipedia.org

In the case of the PYCR1 enzyme, crystallographic studies revealed that the binding of the potent inhibitor N-formyl L-proline induces conformational changes in the active site. nih.gov Specifically, its binding causes the translation of an α-helix by 1 Å, which allows for the formation of additional hydrogen bonds between the inhibitor and the enzyme. nih.gov The inability of N-methyl-L-proline to inhibit the enzyme suggests that the methyl group, in contrast to the formyl group, prevents the compound from achieving an optimal orientation within the active site. nih.gov This could be due to steric hindrance or the inability of the methyl group to form the same favorable hydrogen bonds that the formyl group enables. nih.gov

The structure of the proline ring is often used to position other chemical groups to interact with specific subsites of an enzyme's catalytic cleft. mdpi.com For example, in the design of inhibitors for matrix metalloproteases (MMPs), D-proline derivatives with long hydrophobic chains were developed. These chains were able to occupy a long hydrophobic channel at the bottom of the S1' subsite in the MMP-2 catalytic cleft, leading to remarkable selectivity. mdpi.com The effectiveness of such an inhibitor is therefore highly dependent on how the proline scaffold orients the interacting appendages within the three-dimensional space of the active site. mdpi.com

N-Methyl-D-proline in Receptor Pharmacology Research

Ligand-Receptor Binding Mechanisms

In receptor pharmacology, N-methylated D-amino acid derivatives are of significant interest, particularly in the study of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. ebi.ac.uknih.gov The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine, to become activated. nih.govpnas.org

The co-agonist binding site on the NR1 subunit of the NMDA receptor is known to bind small amino acids. nih.gov While glycine is the primary endogenous ligand for this site, D-serine also acts as a potent co-agonist. mdpi.com Modeling studies of the NR1 subunit's ligand-binding site show that it prefers smaller ligands. nih.gov A key residue, W731, reduces the size of the binding pocket, thereby restricting recognition to glycine and the D-isomers of smaller amino acids like serine and alanine. nih.gov L-proline has been found to act as a weak agonist at NMDA receptors, capable of causing depolarization of neurons by activating these receptors. wikipedia.orgnih.gov Conversely, D-proline has been shown to be inactive in this regard. nih.gov

The binding of an agonist to the NMDA receptor ligand-binding domain stabilizes a "closed-cleft" conformation, which is a critical step in the chain of events leading to the opening of the ion channel. duke.edu The specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the receptor's amino acid residues, determine the ligand's affinity and its efficacy in activating the receptor. nih.govduke.edu Given that N-methyl-D-aspartate is the canonical agonist for which the receptor is named, it is plausible that N-methyl-D-proline could interact with this or related glutamate receptors, although specific studies are limited. The N-methyl group and the D-configuration would be critical determinants of its binding affinity and pharmacological action. ebi.ac.uk

Allosteric Modulation by N-Methyl-D-proline Derivatives

Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) ligand binding site. mdpi.comfrontiersin.org These modulators can fine-tune receptor activity by either increasing (Positive Allosteric Modulators, or PAMs) or decreasing (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.org This mechanism offers a more subtle way to control receptor function compared to direct agonists or antagonists. acs.org

The NMDA receptor is subject to complex allosteric modulation by numerous agents that bind to distinct locations on the receptor protein. nih.gov For example, ifenprodil (B1662929) is a well-known NAM that selectively targets NMDA receptors containing the GluN2B subunit by binding at the interface between the amino-terminal domains of the GluN1 and GluN2B subunits. researchgate.net This binding site is remote from where glutamate or glycine binds. researchgate.net

Peptides rich in proline have been identified as allosteric modulators for other targets, such as the 20S proteasome, where they bind to a pocket far from the enzyme's active sites. acs.org This demonstrates the potential of proline-containing structures to function as allosteric modulators. While there is no direct evidence of N-methyl-D-proline itself acting as an allosteric modulator, its derivatives could theoretically be designed for this purpose. Such a derivative would combine the structural scaffold of the proline ring with other chemical moieties designed to interact with an allosteric site on a target receptor, like the NMDA receptor. nih.govacs.org A detailed understanding of the receptor's structure and allosteric sites is crucial for the rational design of such function-specific modulators. nih.gov

Theoretical and Computational Studies of N Methyl D Proline Monohydrate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Methyl-D-proline monohydrate. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a multitude of molecular properties can be derived.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and properties of proline derivatives due to its favorable balance of computational cost and accuracy. science.govdntb.gov.uaresearchgate.net DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. frontiersin.org In the case of this compound, DFT studies would model the zwitterionic proline derivative and the water molecule, taking into account the hydrogen bonding that defines its crystalline structure. researchgate.net

Table 1: Representative Geometric Parameters of this compound Predicted by DFT

This table presents illustrative data of the type that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | N | C (methyl) | - | ~1.48 Å |

| C (carboxyl) | O1 | - | ~1.26 Å | |

| C (carboxyl) | O2 | - | ~1.26 Å | |

| Bond Angle | Cα | N | C (methyl) | ~110.5° |

| O1 | C (carboxyl) | O2 | ~125.0° | |

| Dihedral Angle | Cα | N | Cδ | Cγ |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. frontiersin.org

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich carboxylate group, while the LUMO may be distributed across the pyrrolidine (B122466) ring and the N-methylated ammonium (B1175870) group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. frontiersin.org This analysis is crucial for predicting how the molecule might interact with other chemical species or biological targets.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

This table shows examples of quantum chemical parameters derived from HOMO-LUMO analysis. The values are for illustrative purposes.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Global Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of intermolecular forces like hydrogen bonds. uni-muenchen.deuba.arwisc.edu It transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wisc.edu

In the context of this compound, NBO analysis provides a quantitative description of the hydrogen bonding network. It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital (like the lone pair on an oxygen atom of the water molecule) to an empty acceptor orbital (like an N-H or O-H antibonding orbital). nih.govwisc.edu This analysis can confirm the presence and quantify the strength of hydrogen bonds between the proline derivative and the water molecule, as well as potential C-H···O interactions. frontiersin.org For instance, a strong interaction would be identified between the lone pair of the carboxylate oxygen atoms and the hydrogen atoms of the water molecule, validating the stability of the monohydrate form. frontiersin.orgspectroscopyonline.com

Table 3: Illustrative NBO Analysis of Key Hydrogen Bond Interactions

This table provides a representative example of NBO second-order perturbation theory analysis for the primary hydrogen bonds in the this compound system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Owater) | σ* (N-H) | ~15.5 | Hydrogen Bond |

| LP (Ocarboxylate) | σ* (O-Hwater) | ~20.1 | Hydrogen Bond |

| LP (Ocarboxylate) | σ* (O-Hwater) | ~18.7 | Hydrogen Bond |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to study the dynamics of the pyrrolidine ring puckering, observing the transitions between different conformational states. Furthermore, simulations in an explicit water solvent can shed light on solvation effects, revealing how water molecules organize around the zwitterionic structure and the stability of the hydration shell. acs.org These simulations are crucial for understanding how the molecule behaves in an aqueous solution, which is particularly relevant for its potential biological applications. The results can provide insights into the solvent-accessible surface area and the dynamics of hydrogen bond formation and breakage with surrounding water molecules. researchgate.net

In Silico Modeling for Drug Design and Discovery

The conformationally constrained pyrrolidine ring of proline and its derivatives makes them valuable scaffolds in medicinal chemistry and drug design. mdpi.com In silico modeling techniques are essential for exploring the potential of these molecules as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-Methyl-D-proline) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net The goal is to predict the binding mode and affinity of the ligand to the target's active site.

Given that proline derivatives are known to interact with various biological targets, including enzymes like matrix metalloproteases or as components of peptides that bind to specific receptors, molecular docking could be employed to screen this compound against a library of known protein structures. nih.govmdpi.com The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the strength of the interaction. A high docking score would suggest a potentially strong binding affinity, warranting further experimental investigation. The D-configuration of the proline derivative can offer unique stereospecific interactions that may lead to higher selectivity or potency compared to its L-enantiomer. mdpi.com

Pharmacophore Modeling and Scaffold Design

Pharmacophore modeling and scaffold design are pivotal in silico methodologies in contemporary drug discovery, enabling the rational design of novel bioactive molecules. researchgate.netmdpi.com These computational techniques aim to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to interact with a specific biological target and to use this information to build or screen for new compounds. nih.govresearchgate.net The pyrrolidine ring of proline and its derivatives is a well-regarded structural motif in medicinal chemistry, often employed as a rigid scaffold to orient functional groups in a precise spatial arrangement to achieve desired biological activity. nih.govmdpi.comresearchgate.net

Detailed Research Findings

The unique conformational properties of the proline ring system make it a valuable building block, or tecton, for creating molecular scaffolds. nih.govupc.edu Unlike linear amino acids, the cyclic nature of proline restricts the conformational freedom of the peptide backbone, which can be advantageous in designing molecules with a specific, predetermined shape to fit into an enzyme's active site or a receptor's binding pocket. mdpi.comupc.edu The D-enantiomer, D-proline, has been specifically explored as a molecular scaffold for developing enzyme inhibitors. mdpi.com The use of D-amino acids can confer resistance to proteolytic degradation and allow for unique backbone geometries.

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a critical modification in peptide and peptidomimetic design. upc.eduresearchgate.net This modification eliminates the amide proton's ability to act as a hydrogen bond donor and can significantly influence the local conformation by favoring a cis peptide bond, which is otherwise rare. researchgate.net From a drug design perspective, N-methylation is a strategic tool to enhance metabolic stability and improve cell permeability, key pharmacokinetic properties. upc.eduresearchgate.net

The combination of a D-proline ring with N-methylation in This compound creates a scaffold with a distinct set of properties. The D-configuration and the N-methyl group together impose significant conformational constraints. Computational studies on cyclic tetrapeptides containing alternating D-proline and L-proline residues, along with an N-methylated amino acid like N-Methyl-Alanine, have shown that such structures are highly rigid. researchgate.net For example, the cyclic tetrapeptide c[D-pro-Pro-D-pro-N-Methyl-Ala] was found computationally to be constrained to only one or two stable conformations, making it an excellent scaffold for mimicking reverse-turns in peptides. researchgate.net This rigidity is highly desirable for scaffold design, as it reduces the entropic penalty upon binding to a target.

Pharmacophore models are often generated from a set of known active ligands to distill their common chemical features. nih.govacs.org A typical pharmacophore model might include features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers. nih.gov While specific pharmacophore models for N-Methyl-D-proline are not extensively documented, models developed for related proline-containing ligands, such as N-methyl-D-aspartate (NMDA) receptor antagonists, illustrate the approach. nih.govbiorxiv.org These models help in virtually screening large compound libraries to find new molecules that match the pharmacophoric query and are therefore likely to be active. researchgate.netbiorxiv.org

The table below summarizes the key molecular features of proline derivatives that are relevant for pharmacophore modeling and scaffold design, based on computational and structural studies of related compounds.

| Feature | Description | Implication for Scaffold Design | Reference |

| Pyrrolidine Ring | A five-membered, saturated heterocycle. | Provides a rigid, conformationally constrained template. | mdpi.comresearchgate.net |

| D-Configuration | The stereochemistry at the alpha-carbon is 'D'. | Induces specific backbone turns and can increase resistance to proteases. | mdpi.comresearchgate.net |

| N-Methylation | A methyl group is attached to the backbone nitrogen. | Blocks hydrogen bond donation, influences cis/trans isomerization, and can improve metabolic stability. | upc.eduresearchgate.net |

| Carboxylic Acid | The C-terminal functional group. | Can act as a hydrogen bond acceptor or a negatively ionizable feature in a pharmacophore model. | mdpi.com |

In the context of scaffold design, N-Methyl-D-proline can be used as a core structure onto which various functional groups (pharmacophores) are appended. The inherent rigidity of the N-Methyl-D-proline unit ensures that these appended groups are held in a relatively fixed spatial orientation, increasing the likelihood of specific, high-affinity binding to a biological target. researchgate.net Computational studies, including molecular mechanics and quantum calculations, are employed to predict the low-energy conformations of such scaffolds, guiding the synthetic process toward molecules with the highest probability of success. researchgate.net

Advanced Analytical Methodologies in N Methyl D Proline Monohydrate Research

High-Resolution Spectroscopic Techniquesbenchchem.comchemicalbook.comchemscene.com

High-resolution spectroscopy is fundamental to the molecular-level investigation of N-Methyl-D-proline monohydrate. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer detailed insights into the compound's structure, conformation, and electronic properties. nih.gov

Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Assignmentschemicalbook.comnih.govescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and stereochemistry of this compound in solution. nih.govorganicchemistrydata.org By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the connectivity and spatial arrangement of atoms. organicchemistrydata.org

Key NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data are instrumental. Vicinal coupling constants (³JHH) help define the dihedral angles within the pyrrolidine (B122466) ring, while NOE experiments provide information about through-space proximity between protons, which is crucial for determining the preferred conformation and the stereochemical relationship between substituents. nih.govcopernicus.org

Table 1: Representative NMR Data for Proline Derivatives This table provides illustrative data based on typical values for proline derivatives to demonstrate the type of information obtained from NMR spectroscopy. Specific values for this compound may vary.

| Nucleus | Typical Chemical Shift (δ, ppm) | Information Gleaned |

|---|---|---|

| α-CH | ~3.5 - 4.5 | Stereochemistry at the chiral center, ring conformation. |

| β, γ, δ-CH₂ | ~1.8 - 3.7 | Ring pucker and conformation. |

| N-CH₃ | ~2.5 - 3.0 | Indicates N-methylation, environment of the methyl group. |

| C=O (¹³C) | ~170 - 180 | Electronic environment of the carboxyl group. |

| α-C (¹³C) | ~60 - 70 | Backbone conformation. |

Vibrational Spectroscopy (FTIR, Raman, SERS) for Structural Elucidationsid.irscribd.comresearchgate.net

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), probe the vibrational modes of molecules. These methods are highly effective for the structural characterization of this compound by identifying its functional groups and providing insight into its molecular structure. sid.irresearchgate.net

FTIR and Raman Spectroscopy : These complementary techniques measure the vibrations of chemical bonds in response to infrared radiation or inelastic scattering of monochromatic light, respectively. The resulting spectra display a series of bands, each corresponding to a specific vibrational mode, such as stretching or bending of C-H, C-N, and C=O bonds. spectroscopyonline.com For proline, characteristic bands for the pyrrolidine ring, carboxyl group, and N-H group (or N-CH₃ in this case) are observed. For instance, the C=O stretching vibration in proline derivatives typically appears in the region of 1600-1750 cm⁻¹. nih.govspectroscopyonline.com The complex vibrational spectrum of proline is influenced by its multiple conformers. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.gov This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on L-proline indicate that the molecule interacts with the silver surface primarily through its carboxylate group. researchgate.net The orientation of the molecule on the metal surface can be inferred from which vibrational modes are most enhanced. sid.irresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Proline and its Derivatives This table is based on published data for proline and related compounds and serves as a guide to the expected spectral regions for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in FTIR | Typical Wavenumber (cm⁻¹) in Raman |

|---|---|---|

| C-H Stretch (ring & methyl) | 2850 - 3000 | 2850 - 3000 spectroscopyonline.com |

| C=O Stretch (carboxyl) | 1700 - 1750 spectroscopyonline.com | 1700 - 1750 |

| CH₂ Scissoring/Bending | ~1465 sid.ir | ~1465 sid.ir |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

| Pyrrolidine Ring Vibrations | 800 - 1000 researchgate.net | 800 - 1000 researchgate.net |

Mass Spectrometry (MS) for Characterization of Derivatives and Metaboliteshmdb.cad-nb.info

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for identifying its derivatives and metabolites. d-nb.infomdpi.com When coupled with chromatographic separation techniques like GC or LC, MS becomes a powerful tool for analyzing complex mixtures. mdpi.com

For small molecules like amino acids, derivatization is often required to increase their volatility for GC-MS analysis. researchgate.netnist.gov Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or chloroformates, which convert the amino and carboxyl groups into less polar, more volatile derivatives. researchgate.netnist.gov The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification. nist.gov Predicted GC-MS spectra for N-Methyl-L-proline show expected fragments that can be used as a guide for identifying the D-enantiomer. hmdb.ca

X-ray Crystallography for Solid-State Structure Determinationbenchchem.comwikipedia.org

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots. By measuring the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of the atoms, as well as their bond lengths and angles. wikipedia.orgutah.edu

Chromatographic Methods for Enantiomeric Purity and Separationresearchgate.netresearchgate.net

Chromatographic techniques are essential for separating components of a mixture and are particularly vital for assessing the enantiomeric purity of chiral compounds like this compound.

Chiral HPLC and GC-MS Techniquesresearchgate.netresearchgate.netoup.com

The separation of enantiomers (mirror-image isomers) requires a chiral environment. This is achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netresearchgate.net

Chiral HPLC : This is a widely used method for the enantiomeric separation of proline and its derivatives. researchgate.net The technique employs columns packed with a CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. researchgate.netresearchgate.net The D- and L-enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and thus be separated. The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), is critical for achieving good resolution between the enantiomers. researchgate.net Because proline lacks a strong chromophore, derivatization with a UV-active or fluorescent tag, such as NBD-Cl, may be necessary to enhance detection. researchgate.net

Chiral GC-MS : For GC-based separation, the analyte must be volatile. This often requires a two-step derivatization process for amino acids, first to esterify the carboxyl group and then to acylate the amino group. nih.gov The resulting derivatives can then be separated on a GC column containing a CSP. The coupling of GC with a mass spectrometer allows for both the separation of enantiomers and their positive identification based on their mass spectra. researchgate.net

Table 3: Example Conditions for Chiral HPLC Separation of Proline Derivatives This table presents typical parameters used in chiral HPLC methods for separating proline enantiomers, based on published research.

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | CHIRALPAK-IA or similar polysaccharide-based column. researchgate.netresearchgate.net |

| Mobile Phase | Hexane/Ethanol/TFA or Acetonitrile/Aqueous Buffer. researchgate.netgoogle.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min. researchgate.netgoogle.com |

| Detection | UV (after derivatization) or Mass Spectrometry (LC-MS). mdpi.comresearchgate.net |

| Purpose | Quantify D-proline in the presence of L-proline to determine enantiomeric excess. researchgate.net |

Emerging Research Frontiers and Future Directions

N-Methyl-D-proline in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound by non-covalent interactions, provides a fertile ground for the application of N-Methyl-D-proline. rsc.orgmdpi.com The compound's distinct architecture makes it an excellent building block, or "tecton," for constructing complex, functional supramolecular assemblies and advanced materials. nih.gov

Co-crystal engineering is a strategy used to modify the physicochemical properties of solid-state materials, such as solubility and stability, by combining two or more different molecules in the same crystal lattice. japsonline.com Proline, in both its L- and D-forms, is a highly effective molecule (co-former) for creating cocrystals with active pharmaceutical ingredients. nih.govjapsonline.com The D-enantiomer, including its N-methylated derivative, offers a specific stereochemistry that can lead to unique packing arrangements and intermolecular interactions.

Host-guest chemistry, a branch of supramolecular chemistry, studies the formation of complexes between a large "host" molecule and a smaller "guest" molecule. Research has shown that synthetic hosts, such as tetraphosphonate cavitands, can encapsulate amino acids. acs.org The binding within these complexes is governed by a combination of hydrogen bonds and cation-π interactions. The N-methylation of an amino acid guest significantly alters its interaction within the host's cavity. For instance, in the complex with N-Me-Ala, the ammonium (B1175870) group is positioned differently compared to its non-methylated counterpart, and the methyl side chain is oriented outward from the cavity. acs.org Similarly, the N-Me-Leu·HCl complex shows the iso-butyl side chain protruding outside the host cavity. acs.org These findings demonstrate that the N-methyl group on the proline ring can be a critical design element for controlling the geometry and stability of host-guest assemblies.

| Guest Molecule | Host Molecule | Key Interactions | Observed Structural Feature | Reference |

|---|---|---|---|---|

| N-Me-Ala | Tetraphosphonate Cavitand (Tiiii[H, CH₃, CH₃]) | Hydrogen bonds, Cation-π interactions | Methyl side chain oriented outward from the cavity. | acs.org |

| N-Me-Leu·HCl | Tetraphosphonate Cavitand (Tiiii[H, CH₃, CH₃]) | Hydrogen bonds, Cation-π interactions | Iso-butyl side chain protrudes outside the cavity. | acs.org |

| Proline (zwitterionic) | Tetraphosphonate Cavitand (Tiiii[H, CH₃, CH₃]) | Two H-bonds with P=O units, Cation-π interactions | Hydrophobic five-membered ring deeply inserted into the cavity. | acs.org |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. N-Methyl-D-proline is an attractive component for designing self-assembling systems due to its chirality and amphiphilic potential when incorporated into larger molecules. mdpi.com The use of D-amino acids in peptides can confer significant resistance to enzymatic degradation, making the resulting self-assembled materials more robust for biomedical applications. rsc.org

Studies on porphyrin-proline conjugates have demonstrated how N-methyl-proline moieties can guide the self-assembly process. mdpi.com By attaching N-methyl-(L)-proline to a tetraphenylporphyrin (B126558) core, researchers created amphiphilic molecules that self-assemble into distinct nanostructures. mdpi.com The process and the resulting assemblies are finely tuned by factors such as the charge on the proline residue, the presence of a metal in the porphyrin core, and the specific chirality (L- or D-proline) of the building block. mdpi.com These self-assembled systems, which can form solid films, show promise for use as selective chiral recognition sensors. mdpi.com The rigid cyclic structure of proline is crucial for imparting the specific stereochemical information that guides the formation of these ordered, functional materials. mdpi.commdpi.com

| Modifiable Synthon | Effect on Self-Assembly | Example System | Reference |

|---|---|---|---|

| Metal Insertion | Alters coordination ability and stereochemical course of assembly. | ZnP(L)Pro(+) and CuP(L)Pro(+) | mdpi.com |

| Peripheral Charged Groups | Determines solubility and non-covalent interactions driving aggregation. | Cationic H₂P(L)Pro(+) vs. Anionic H₂P(L)Pro(−) | mdpi.com |

| Chiral Center Configuration | Allows for the creation of enantiomeric assemblies with mirror-image chirality. | (L)-proline vs. (D)-proline derivatives | mdpi.com |

| Amide Connectivity | Influences stereochemical rigidity and intermolecular interactions. | Different amide bond formations between porphyrin and proline. | mdpi.com |